molecular formula C22H21N3O2 B2875400 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one CAS No. 2034513-34-1

2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one

Cat. No.: B2875400
CAS No.: 2034513-34-1
M. Wt: 359.429
InChI Key: NWQNKFBIJHRTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play an important role in gene transcription and are involved in various diseases, including cancer and inflammatory disorders. CPI-169 has shown promising results in preclinical studies and is being developed as a potential therapeutic agent.

Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives, such as 1,3,4-oxadiazoles, have been identified as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their applications span from acting as bioisosteres, potentially replacing traditional functional groups like carboxyls due to similar physicochemical properties but with enhanced metabolic stability, to serving as core structures in the development of antimicrobial agents and inhibitors targeting various enzymes.

  • Antimicrobial and Antitubercular Activity : Some oxadiazole derivatives have shown potent antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential utility in developing new antitubercular agents. The structural modification of oxadiazole rings, incorporating different substituents, has been a focal point for enhancing antimicrobial efficacy and exploring their mechanism of action (Gezginci, Martin, & Franzblau, 1998).

  • Enzyme Inhibition : Oxadiazole derivatives decorated with long alkyl chains have been investigated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. These compounds showed moderate inhibition, highlighting the oxadiazole scaffold's potential in designing neuroprotective agents (Pflégr et al., 2022).

Material Science Applications

Oxadiazole derivatives are not only prominent in biomedical research but also in material science, particularly in the development of novel materials with unique properties.

  • Organic Electronics : Certain oxadiazole-containing compounds have been explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electron-withdrawing nature and ability to form stable π-conjugated systems make them attractive for use as electron-transporting materials and in constructing organic semiconductors.

  • Thermodynamic and Physical Properties : The study of oxadiazole derivatives in different solvents has provided valuable insights into their thermodynamic and physical properties, such as density, viscosity, and ultrasonic velocity. These properties are crucial for designing materials with desired solubility, stability, and reactivity profiles (Godhani et al., 2013; Godhani et al., 2017).

Properties

IUPAC Name

2-cyclopentyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-14-9-11-15(12-10-14)20-23-21(27-24-20)18-8-4-5-16-13-25(22(26)19(16)18)17-6-2-3-7-17/h4-5,8-12,17H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNKFBIJHRTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC4=C3C(=O)N(C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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